molecular formula C26H33N3O2S2 B11482387 N-tert-butyl-2-[(7-tert-butyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

N-tert-butyl-2-[(7-tert-butyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B11482387
M. Wt: 483.7 g/mol
InChI Key: WOQZZZJLMFKBKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-METHYL-2-PROPANYL)-2-{[7-(2-METHYL-2-PROPANYL)-4-OXO-3-PHENYL-3,4,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzothieno[2,3-d]pyrimidine core, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHYL-2-PROPANYL)-2-{[7-(2-METHYL-2-PROPANYL)-4-OXO-3-PHENYL-3,4,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE typically involves multi-step organic synthesis. The key steps may include:

  • Formation of the benzothieno[2,3-d]pyrimidine core through cyclization reactions.
  • Introduction of the phenyl and oxo groups via substitution reactions.
  • Attachment of the sulfanyl and acetamide groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

  • Use of high-throughput reactors for efficient synthesis.
  • Implementation of purification techniques such as recrystallization or chromatography.
  • Quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHYL-2-PROPANYL)-2-{[7-(2-METHYL-2-PROPANYL)-4-OXO-3-PHENYL-3,4,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of oxo groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions may include:

  • Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution reagents such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

  • Oxidation may yield sulfoxides or sulfones.
  • Reduction may produce alcohols.
  • Substitution reactions can result in various derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored for therapeutic applications due to its unique structure and potential biological effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-METHYL-2-PROPANYL)-2-{[7-(2-METHYL-2-PROPANYL)-4-OXO-3-PHENYL-3,4,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-METHYL-2-PROPANYL)-2-{[7-(2-METHYL-2-PROPANYL)-4-OXO-3-PHENYL-3,4,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE include:

  • Benzothieno[2,3-d]pyrimidine derivatives with different substituents.
  • Compounds with similar biological activity or therapeutic potential.

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines multiple functional groups and a benzothieno[2,3-d]pyrimidine core. This unique arrangement may confer distinct biological and chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H33N3O2S2

Molecular Weight

483.7 g/mol

IUPAC Name

N-tert-butyl-2-[(7-tert-butyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C26H33N3O2S2/c1-25(2,3)16-12-13-18-19(14-16)33-22-21(18)23(31)29(17-10-8-7-9-11-17)24(27-22)32-15-20(30)28-26(4,5)6/h7-11,16H,12-15H2,1-6H3,(H,28,30)

InChI Key

WOQZZZJLMFKBKV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)NC(C)(C)C)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.